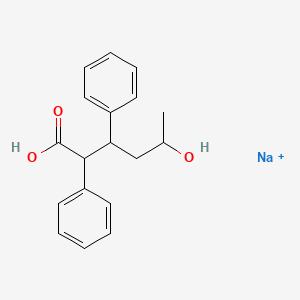
Sodium;5-hydroxy-2,3-diphenylhexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;5-hydroxy-2,3-diphenylhexanoic acid: is a chemical compound that belongs to the class of medium-chain fatty acids It is characterized by the presence of a hydroxy group at the 5th position and two phenyl groups at the 2nd and 3rd positions of the hexanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium;5-hydroxy-2,3-diphenylhexanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as hexanoic acid and phenyl-substituted reagents.
Phenyl Substitution: The phenyl groups are introduced at the 2nd and 3rd positions through substitution reactions, often involving Friedel-Crafts alkylation or acylation.
Final Steps: The final steps involve the neutralization of the acid with sodium hydroxide to form the sodium salt of the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Sodium;5-hydroxy-2,3-diphenylhexanoic acid can undergo oxidation reactions, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxy group to a hydrogen atom, resulting in the formation of deoxy derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids such as aluminum chloride for Friedel-Crafts reactions.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Deoxy derivatives.
Substitution Products: Functionalized phenyl derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Metabolic Studies: Investigated for its role in metabolic pathways and as a potential biomarker.
Medicine:
Pharmaceuticals: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry:
Material Science: Utilized in the development of advanced materials with specific properties.
Cosmetics: Incorporated into formulations for skincare products due to its potential beneficial effects on the skin.
Mechanism of Action
The mechanism of action of Sodium;5-hydroxy-2,3-diphenylhexanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group and phenyl substituents play a crucial role in its biological activity. The compound may interact with enzymes, receptors, and other proteins, modulating their function and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
5-hydroxyhexanoic acid: A medium-chain fatty acid with a hydroxy group at the 5th position.
2,3-diphenylpropanoic acid: A compound with phenyl groups at the 2nd and 3rd positions of a propanoic acid chain.
Uniqueness: Sodium;5-hydroxy-2,3-diphenylhexanoic acid is unique due to the combination of a hydroxy group and two phenyl groups on a hexanoic acid backbone. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
67446-00-8 |
|---|---|
Molecular Formula |
C18H20NaO3+ |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
sodium;5-hydroxy-2,3-diphenylhexanoic acid |
InChI |
InChI=1S/C18H20O3.Na/c1-13(19)12-16(14-8-4-2-5-9-14)17(18(20)21)15-10-6-3-7-11-15;/h2-11,13,16-17,19H,12H2,1H3,(H,20,21);/q;+1 |
InChI Key |
IJMQHONWPSAZNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C1=CC=CC=C1)C(C2=CC=CC=C2)C(=O)O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


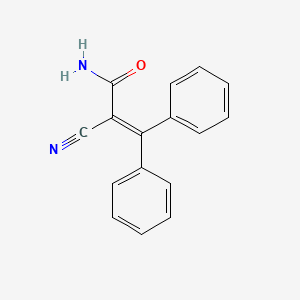
![Ethyl 4-[bis(2-chloroethyl)amino]-N-formylphenylalanylphenylalaninate](/img/structure/B13999966.png)
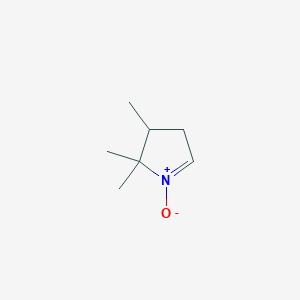
![2-[(2-Bromophenyl)methanesulfinyl]acetamide](/img/structure/B13999982.png)
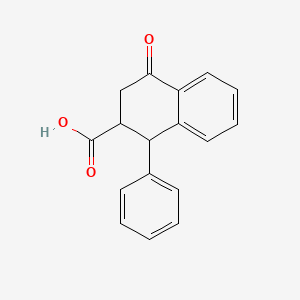
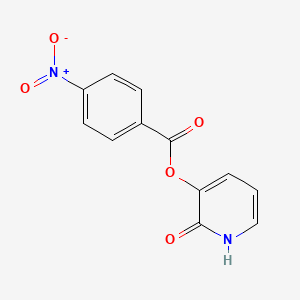
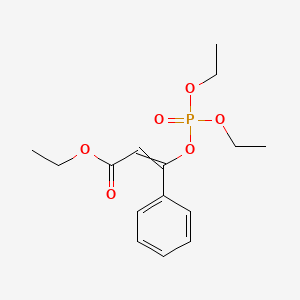

![6-[3-(4,6-Diamino-1,3,5-triazin-2-yl)propyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14000017.png)
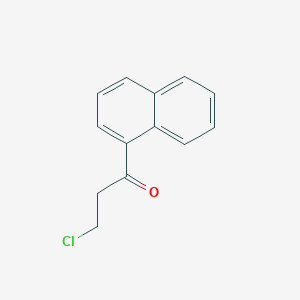


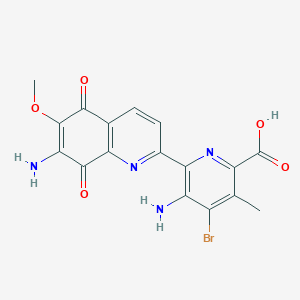
![n-[(1e)-Ethylidene]octan-1-amine](/img/structure/B14000035.png)
